molecular formula C7H14Cl2N4O B1413431 (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2098001-83-1

(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No.: B1413431
CAS No.: 2098001-83-1
M. Wt: 241.12 g/mol
InChI Key: ANOVUSWDHPDSAV-UHFFFAOYSA-N
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Description

“1-(tetrahydrofuran-3-yl)methanamine” is an organic compound with the molecular formula C5H11NO . It is also known as “3-Aminomethyltetrahydrofuran” and "Oxolan-3-ylmethanamine" . This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges .


Molecular Structure Analysis

The molecular structure of “1-(tetrahydrofuran-3-yl)methanamine” consists of a tetrahydrofuran ring with a methanamine group attached to the 3-position .


Physical and Chemical Properties Analysis

“1-(tetrahydrofuran-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 101.15 g/mol . The density is 0.967±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 156.0±13.0℃ at 760 Torr . The flash point is 53.1±13.1℃ .

Scientific Research Applications

Computational Insights into Triazolyl Substituted Tetrahydrobenzofuran Derivatives

One of the scientific research applications of compounds related to (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves computational studies on triazolyl substituted tetrahydrobenzofuran derivatives. These compounds, including N, N-Dipropyl-1-(2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-yl)-1H-1,2,3-triazole-4-methanamine, have been investigated for their interaction mechanism with H+,K+-ATPase at different pH levels. The study utilized induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations to understand their inhibition activity, particularly focusing on the protonated forms of these compounds and their potential as H+,K+-ATPase inhibitors. This research provides insights that could aid in the rational design of novel inhibitors for H+,K+-ATPase, which is significant in the development of drugs for conditions like gastric acid-related diseases (Luo et al., 2015).

Synthesis and Characterization of Novel Tetrahydrofuran Based Compounds

Another application in scientific research is the synthesis and pharmacological characterization of new tetrahydrofuran-based compounds as conformationally constrained histamine receptor ligands. These compounds, designed with a bicyclic core to provide conformational restriction, were synthesized and investigated for their affinity and selectivity towards human histamine receptor subtypes through radioligand displacement studies and functional assays. The research identified compounds with submicromolar Ki values, demonstrating significant potential as histamine receptor antagonists, which could have implications for developing treatments for allergic reactions and other histamine-mediated conditions (Bodensteiner et al., 2013).

Safety and Hazards

“1-(tetrahydrofuran-3-yl)methanamine” is classified as an irritant . Contact with skin and eyes may cause irritation and inflammation . It is recommended to wear appropriate personal protective equipment, such as gloves, goggles, and protective clothing, when handling this compound . Fire prevention measures should be taken, and static electricity accumulation should be avoided .

Properties

IUPAC Name

[1-(oxolan-3-yl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h4,7H,1-3,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOVUSWDHPDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

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